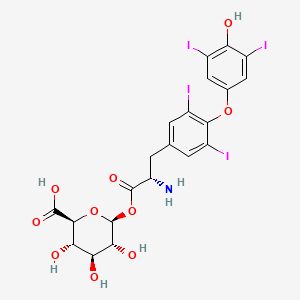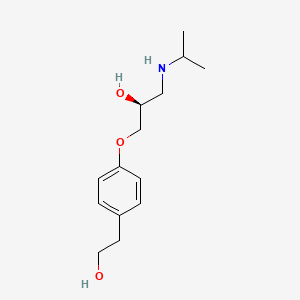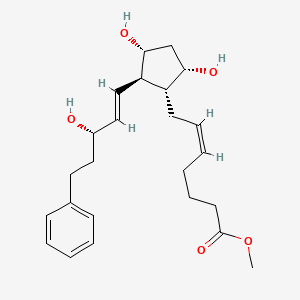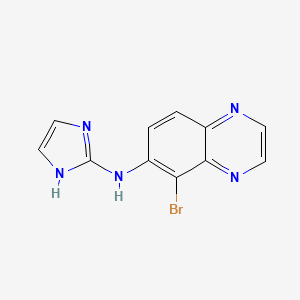
Metabolito M10 de Imidafenacín
Descripción general
Descripción
Intermediate in the preparation of Imidafenacin impurities
Aplicaciones Científicas De Investigación
Farmacocinética y distribución tisular
El mismo estudio también proporcionó información valiosa sobre la farmacocinética y la distribución tisular de M10 y su metabolito miricetina. Ambos compuestos se distribuyeron principalmente en el tracto gastrointestinal, incluido el estómago, el colon y el intestino delgado, tanto en condiciones fisiológicas como patológicas. Notablemente, se encontraron niveles más altos de M10 y miricetina en los tractos gastrointestinales con tejidos inflamados en comparación con los tejidos normales {svg_1}.
Papel de la microbiota fecal en el metabolismo
Un aspecto interesante de la aplicación de M10 es su interacción con la microbiota fecal. El estudio reveló que aproximadamente el 80% de M10 se metabolizó a miricetina a través de la microbiota fecal. Esto destaca el posible papel de la microbiota en el metabolismo de los fármacos y sus efectos terapéuticos {svg_2}.
Potencial para tratar enfermedades inflamatorias intestinales
Tanto M10 como su metabolito interno miricetina han demostrado potencial farmacológico para el tratamiento de enfermedades inflamatorias intestinales como la EII. Esto sugiere que M10 podría ser un compuesto valioso en el desarrollo de nuevos tratamientos para estas afecciones {svg_3}.
Análisis de transformación pseudopolinórfica
Otra aplicación del metabolito M10 de Imidafenacín es el estudio de transformaciones pseudopolinórficas. Se utilizó una nueva combinación de espectroscopia de infrarrojo cercano (NIR) y una placa de 96 pocillos controlada por humedad para evaluar cuantitativamente la transformación de imidafenacín. Este método podría aplicarse eficientemente a estudios polimórficos y pseudopolinórficos de candidatos a fármacos higroscópicos {svg_4}.
Mejora de la función pulmonar
El Imidafenacín, del cual M10 es un metabolito, se ha estudiado por sus efectos sobre la función pulmonar en pacientes con enfermedad pulmonar obstructiva crónica (EPOC). Como antagonista de los receptores muscarínicos de administración oral, ha mostrado promesa en la mejora de la función pulmonar, lo que puede extenderse a sus metabolitos como M10 {svg_5}.
Farmacocinética comparativa
Los estudios farmacocinéticos comparativos son cruciales para comprender cómo se comportan los diferentes compuestos en el cuerpo. El perfil farmacocinético de M10 se puede comparar con otros compuestos para determinar sus características únicas y posibles ventajas en aplicaciones terapéuticas {svg_6}.
Desarrollo de fármacos y estudios de toxicidad
La baja toxicidad y la alta eficiencia de M10 lo convierten en un candidato para el desarrollo de nuevos fármacos. Sus propiedades únicas pueden estudiarse en profundidad para garantizar que pueda utilizarse de forma segura en humanos, allanando el camino para nuevos tratamientos eficaces para diversas enfermedades {svg_7}.
Mecanismo De Acción
Target of Action
Imidafenacin, the parent compound of the metabolite M10, primarily targets and antagonizes muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin binds to muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors prevents contraction of the bladder’s detrusor muscle, reduces the relaxation mediated by β adrenergic receptors, and decreases acetylcholine release . This results in a reduction in the frequency of urination .
Biochemical Pathways
The primary biochemical pathway affected by imidafenacin involves the muscarinic receptors in the bladder. M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . By antagonizing these receptors, imidafenacin reduces the frequency of urination .
Pharmacokinetics
Imidafenacin is rapidly absorbed, with maximum plasma concentrations observed at 1.5 hours after administration . The apparent terminal elimination half-life of the total radioactivity is 72 hours . Approximately 65.6% and 29.4% of the administered radioactivity were recovered in the urine and feces, respectively, within 192 hours after administration . The main component of radioactivity was unchanged imidafenacin in the 2-hour plasma .
Result of Action
The primary molecular and cellular effect of imidafenacin’s action is the reduction in the frequency of urination in patients with overactive bladder . This is achieved by preventing the contraction of the bladder’s detrusor muscle and reducing acetylcholine release .
Action Environment
The action of imidafenacin can be influenced by various environmental factors. For instance, food intake has been found to decrease the oral clearance of imidafenacin . Additionally, coadministration with itraconazole, a potent inhibitor of cytochrome P450 3A4, was found to decrease the oral clearance of imidafenacin .
Análisis Bioquímico
Biochemical Properties
Imidafenacin Metabolite M10 plays a role in the biochemical reactions associated with the metabolism of ImidafenacinIt is known that Imidafenacin, the parent compound, binds to and antagonizes muscarinic M1 and M3 receptors with high affinity .
Cellular Effects
It is likely that it influences cell function through its interactions with muscarinic receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through its interactions with muscarinic receptors, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Imidafenacin have shown that it is rapidly and well absorbed after oral administration, with the highest radioactivity in the plasma observed at 1.5 hours after administration .
Dosage Effects in Animal Models
Studies on Imidafenacin have shown that it is well tolerated in animal models .
Metabolic Pathways
Imidafenacin Metabolite M10 is involved in the metabolic pathways of ImidafenacinIt is known that Imidafenacin is metabolized into several metabolites, including the N-glucuronide conjugate (M-9), the oxidized form of the 2-methylimidazole moiety (M-2), and the ring-cleavage form (M-4) .
Transport and Distribution
It is likely that it is transported and distributed in a similar manner to Imidafenacin .
Subcellular Localization
It is likely that it is localized in a similar manner to Imidafenacin .
Propiedades
IUPAC Name |
4-(1-aminoethylideneamino)-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14(19)21-13-12-18(17(20)22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,19,21)(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRUYLKCLDEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-33-2 | |
| Record name | 4-((Acetimidoyl)amino)-2,2-diphenylbutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8P8BU7WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)


![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

